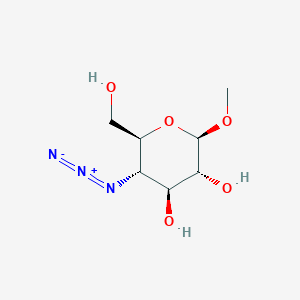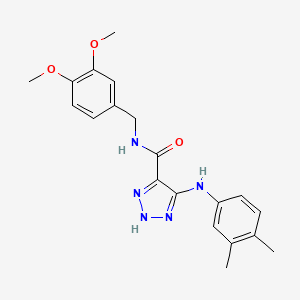
N-(3,4-dimethoxybenzyl)-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxybenzyl)-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring One common method is the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide with an alkyne to form the triazole ring
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,4-dimethoxybenzyl)-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
N-(3,4-dimethoxybenzyl)-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its structural properties make it a candidate for studying enzyme interactions and protein binding, contributing to our understanding of biochemical processes.
Medicine: The compound’s potential therapeutic properties are being explored, including its use as a lead compound in drug discovery and development.
Industry: Its stability and reactivity make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which N-(3,4-dimethoxybenzyl)-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-(3,4-dimethoxybenzyl)-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide shares similarities with other triazole derivatives, such as 1,2,3-triazole-4-carboxamides and benzyl-substituted triazoles.
Unique Features: The presence of both dimethoxybenzyl and dimethylphenyl groups distinguishes it from other triazole compounds, potentially enhancing its reactivity and binding properties.
Uniqueness
The unique combination of functional groups in this compound contributes to its distinct chemical behavior and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C20H23N5O3 |
|---|---|
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
N-[(3,4-dimethoxyphenyl)methyl]-5-(3,4-dimethylanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C20H23N5O3/c1-12-5-7-15(9-13(12)2)22-19-18(23-25-24-19)20(26)21-11-14-6-8-16(27-3)17(10-14)28-4/h5-10H,11H2,1-4H3,(H,21,26)(H2,22,23,24,25) |
Clé InChI |
NURWHGSDFZADEQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC2=NNN=C2C(=O)NCC3=CC(=C(C=C3)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


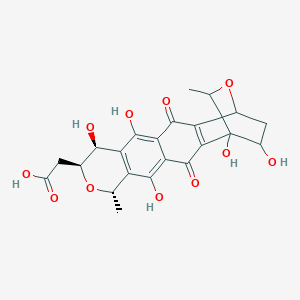
![2-(1,3-Benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104318.png)
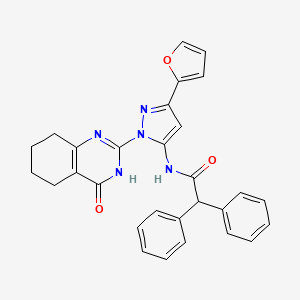


![3-(2-hydroxy-3,5-dimethylphenyl)-4-[4-(propan-2-yl)phenyl]-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14104342.png)
![N-(3-chlorophenyl)-N-methyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14104356.png)
![4-hydroxy-5-methyl-N-[1-(2-methylpropyl)-1H-indol-4-yl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14104361.png)
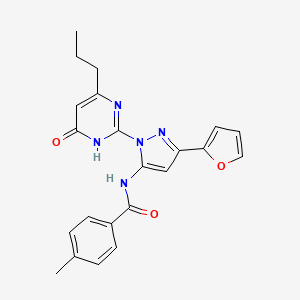
![9-(3-methoxyphenyl)-1-methyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14104376.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3,4-dichlorophenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14104384.png)

![N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14104395.png)
